Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Catalog No.
S12511192
CAS No.
M.F
C11H13NO3
M. Wt
207.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxy...

Product Name

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

IUPAC Name

ethyl 6-oxo-1,4,5,7-tetrahydroindole-2-carboxylate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)10-5-7-3-4-8(13)6-9(7)12-10/h5,12H,2-4,6H2,1H3

InChI Key

PCKTVBHBJMSBDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CC(=O)CC2

Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 1263083-84-6) is a highly specialized bicyclic building block characterized by its enamine-like tetrahydroindole core and precisely positioned ketone functionality. In procurement and process chemistry, it is primarily valued as an advanced, electron-rich dienophile used in the convergent synthesis of complex fused heterocyclic systems, most notably the redox cofactor pyrroloquinoline quinone (PQQ, methoxatin) [1]. Its distinct electronic structure allows it to participate in highly efficient inverse electron demand Diels-Alder (IEDDA) reactions, making it a critical raw material for scale-up routes that require low step counts and high overall yields compared to traditional linear syntheses [2].

Attempting to substitute Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate with simpler indole-2-carboxylates or traditional pyrrole-based precursors (such as 5-ethyl-1H-pyrrole-3-carbaldehyde) fundamentally disrupts the process economics of tricyclic annulation. Simpler pyrrole precursors force chemists into classical, linear synthetic routes that require up to 15 steps, rely on harsh photochemical electrocyclizations, and suffer from abysmal overall yields (18–20%) [1]. Furthermore, without the specific 6-oxo enamine functionality, the core cannot undergo the highly regioselective, solvent-catalyzed inverse electron demand Diels-Alder (IEDDA) cycloaddition with 1,2,3-triazines. Substituting this compound with unactivated analogs leads to non-productive dienophile degradation or intractable regioisomer mixtures, completely negating the cost and time benefits of a convergent synthetic strategy [2].

Process Efficiency: Step Economy and Overall Yield in Tricyclic Synthesis

For the commercial or large-scale synthesis of PQQ, the choice of starting material dictates the entire process viability. Utilizing Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate allows for a highly convergent 4-step total synthesis achieving a 56% overall yield [1]. In stark contrast, classical synthetic routes relying on 5-ethyl-1H-pyrrole-3-carbaldehyde require up to 15 steps, take over 4 weeks per batch, and max out at 18–20% overall yield [2]. This massive discrepancy in process efficiency makes the 6-oxo-tetrahydroindole derivative strictly superior for procurement aimed at scale-up.

Evidence DimensionTotal synthesis steps and overall yield
Target Compound Data4 steps, 56% overall yield
Comparator Or Baseline5-ethyl-1H-pyrrole-3-carbaldehyde (15 steps, 18-20% overall yield)
Quantified Difference11 fewer steps and up to 38% higher absolute overall yield
ConditionsConvergent IEDDA [4+2] cycloaddition vs. linear photochemical electrocyclization

Reducing a 15-step, month-long synthesis to a 4-step route with more than double the yield drastically lowers the cost of goods sold (COGS) and labor for API or cofactor manufacturing.

Compatibility with Green Solvent Catalysis over Harsh Lewis Acids

A major bottleneck in inverse electron demand Diels-Alder (IEDDA) reactions is the degradation of electron-rich dienophiles by standard Lewis acid catalysts. Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate overcomes this by being perfectly tuned for solvent hydrogen-bonding catalysis using non-nucleophilic perfluoroalcohols like hexafluoroisopropanol (HFIP) [1]. When compared to generic enamines subjected to traditional Lewis acid catalysis, which suffer from non-productive consumption and low conversion, this specific target compound undergoes clean, productive cycloaddition with 1,2,3-triazines without degrading [1].

Evidence DimensionDienophile stability and productive cycloaddition
Target Compound DataClean conversion under HFIP/TFE solvent hydrogen-bonding catalysis
Comparator Or BaselineGeneric enamines under Lewis acid catalysis (rapid non-productive degradation)
Quantified DifferenceEliminates dienophile degradation, enabling high-yielding cycloaddition without stoichiometric Lewis acids
ConditionsIEDDA reaction with electron-deficient 1,2,3-triazines

Enables the use of mild, scalable, and recoverable solvent-based catalysis instead of moisture-sensitive, yield-destroying Lewis acids, greatly simplifying industrial downstream processing.

Regiocontrol in Pyrroloquinoline Core Annulation

The specific placement of the ketone at the 6-position of the tetrahydroindole core is not arbitrary; it acts as a precise electronic director for annulation. During the IEDDA reaction with 1,2,3-triazine, Ethyl 6-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate ensures exclusive regioselectivity, directly yielding the correct pyrrolo[2,3-f]quinoline scaffold necessary for PQQ [1]. Unfunctionalized tetrahydroindoles or alternative positional isomers (such as 5-oxo derivatives) lack this specific enamine-like polarization, resulting in either a complete failure to react or the formation of intractable regioisomer mixtures that require extensive chromatography [1].

Evidence DimensionRegioselectivity of the [4+2] cycloaddition
Target Compound DataExclusive formation of the desired pyrrolo[2,3-f]quinoline regioisomer
Comparator Or BaselineUnactivated or incorrectly substituted tetrahydroindoles (mixed regioisomers or unreactive)
Quantified Difference>95% regiocontrol vs. poor/mixed regioselectivity
ConditionsAnnulation via IEDDA with 1,2,3-triazine

Eliminates the need for costly, solvent-heavy chromatographic separation of regioisomers at an advanced, high-value stage of synthesis.

Commercial Synthesis of Pyrroloquinoline Quinone (PQQ)

Because it enables a concise 4-step synthesis with a 56% overall yield, this compound is the optimal precursor for the commercial chemical manufacturing of PQQ and its salts, replacing outdated 15-step linear routes [1].

Development of Novel Methoxatin Analogs

For medicinal chemistry programs exploring mammalian enzyme modulators or novel redox cofactors, this building block allows for the rapid, convergent assembly of diverse pyrroloquinoline libraries via solvent-catalyzed IEDDA reactions [2].

Advanced Heterocyclic Annulation Methodologies

Serves as a benchmark electron-rich dienophile in the development and optimization of new green-chemistry protocols, particularly those utilizing perfluoroalcohol (HFIP/TFE) hydrogen-bonding catalysis instead of traditional Lewis acids [2].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.08954328 g/mol

Monoisotopic Mass

207.08954328 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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